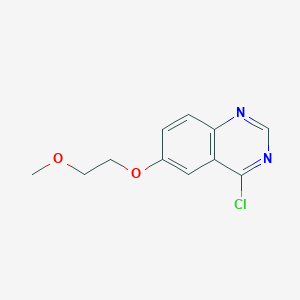

4-Chloro-6-(2-methoxyethoxy)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9(6-8)11(12)14-7-13-10/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHMQXJORBAWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quinazoline Core in Modern Oncology

An In-Depth Technical Guide to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the architecture of targeted cancer therapies, particularly as a privileged structure for kinase inhibitors.[1] This guide focuses on a critical, high-value intermediate: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . With the Chemical Abstracts Service (CAS) number 183322-18-1 , this compound is not merely a synthetic stepping stone but a pivotal building block in the construction of multiple Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2][3][4]

Its primary significance lies in its role as the direct precursor to Erlotinib, a widely used therapeutic for non-small cell lung cancer and pancreatic cancer.[5][6] The strategic placement of the methoxyethoxy side chains at the 6 and 7 positions enhances solubility and binding affinity, while the chlorine atom at the C4 position serves as an excellent leaving group, primed for nucleophilic substitution. This guide provides an in-depth examination of its properties, synthesis, and application, offering field-proven insights for professionals in medicinal chemistry and process development.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's physical and chemical properties is fundamental to successful and reproducible synthesis. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is typically a white to light yellow crystalline powder.[7] Key identifying and physical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 183322-18-1 | [2][3][4] |

| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [2][3][4] |

| Molecular Weight | 312.75 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [7] |

| Melting Point | 99.0 - 107.0 °C | [7] |

| Solubility | DMF: 30 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml | [2] |

| SMILES | ClC1=NC=NC2=C1C=C(OCCOC)C(OCCOC)=C2 | [2][4] |

| InChI Key | ZPJLDMNVDPGZIU-UHFFFAOYSA-N | [2] |

Structural confirmation is routinely achieved via Nuclear Magnetic Resonance (NMR) spectroscopy, which verifies the integrity of the quinazoline core and the correct placement of the substituents.

Synthesis, Mechanism, and Practical Considerations

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a well-established process, typically achieved through the chlorination of its precursor, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[8][9] This transformation is a critical step that activates the C4 position for subsequent nucleophilic attack.

The Chlorination Reaction: Choosing the Right Tool

The conversion of the quinazolinone to the 4-chloro derivative is an electrophilic substitution reaction at the oxygen of the amide, followed by nucleophilic attack by chloride and elimination. Several reagents can accomplish this, with the choice often depending on scale, desired purity, and safety considerations.

-

Phosphorus Oxychloride (POCl₃): This is a very common and effective chlorinating agent for this type of transformation. The reaction often requires heating and is frequently run in the presence of a tertiary amine base, such as N,N-diethylaniline or pyridine.[9][10] The base serves to scavenge the HCl byproduct and can facilitate the reaction. From a process chemistry perspective, using POCl₃ with a high-boiling amine allows for precise temperature control and drives the reaction to completion.

-

Thionyl Chloride (SOCl₂): Another powerful chlorinating agent that can be used effectively.[11] Reactions with SOCl₂ often require a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Oxalyl Chloride: While also effective, oxalyl chloride is often used in smaller-scale syntheses due to its cost and reactivity.[9]

The causality behind this step is clear: the C4 position of the quinazolinone is not sufficiently electrophilic to react directly with an amine. Conversion to the 4-chloro intermediate dramatically increases its electrophilicity, making it an excellent substrate for SNAr reactions.

Core Application: A Gateway to EGFR Tyrosine Kinase Inhibitors

The paramount application of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is its use as a late-stage intermediate in the synthesis of targeted anticancer drugs.[2][6]

Case Study: The Synthesis of Erlotinib

The industrial synthesis of Erlotinib hinges on the reaction between 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.[8][12] This is a classic nucleophilic aromatic substitution (SNAr) reaction.

-

Mechanism: The electron-withdrawing nitrogen atoms of the quinazoline ring activate the C4 position towards nucleophilic attack. The lone pair of the aniline nitrogen from 3-ethynylaniline attacks the C4 carbon, forming a Meisenheimer complex intermediate. The subsequent loss of the chloride ion re-aromatizes the ring system, yielding the final product, Erlotinib.

-

Reaction Conditions: This coupling is typically performed by heating the two reactants at reflux in a protic solvent like isopropanol.[8][9] The use of an external base is sometimes employed to neutralize the HCl generated during the reaction, though the aniline reactant itself can serve this purpose.[8] The self-validating nature of this protocol lies in its high conversion rate and the relative stability of the product, which can often be isolated by simple filtration after cooling the reaction mixture.

Beyond Erlotinib, this intermediate serves as a versatile building block for creating libraries of novel kinase inhibitors.[2][6] By substituting 3-ethynylaniline with other functionalized anilines or nucleophiles, researchers can rapidly generate new chemical entities for screening against various kinase targets, including other RTKs or even dual-target inhibitors like RTK/HDAC inhibitors.[2][6]

Experimental Protocols

The following protocols are presented as robust, literature-validated starting points for laboratory synthesis.

Protocol 1: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

This protocol is adapted from the improved synthesis described by Knesl, P., et al. (2006).[10]

-

Reagents & Setup:

-

6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent)

-

N,N-diethylaniline (1.3 equivalents)

-

Phosphorus oxychloride (POCl₃) (10 volumes)

-

Equip a round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

To the stirred N,N-diethylaniline, add phosphorus oxychloride carefully at room temperature.

-

Add the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up & Purification:

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate will form. Adjust the pH to ~8 with a saturated sodium bicarbonate solution.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

-

Protocol 2: Synthesis of Erlotinib via SNAr Coupling

This protocol is based on general methods described in patents and synthetic literature.[8][9][12]

-

Reagents & Setup:

-

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent)

-

3-Ethynylaniline (1.1 equivalents)

-

Isopropanol (IPA) (10-15 volumes)

-

Equip a round-bottom flask with a magnetic stirrer and reflux condenser.

-

-

Procedure:

-

Suspend 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in isopropanol.

-

Add 3-ethynylaniline to the suspension.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution before the product begins to precipitate.

-

Monitor the reaction by TLC or HPLC to confirm the consumption of the chloro-quinazoline.

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature or below (0-5 °C) to maximize precipitation.

-

Filter the resulting solid (Erlotinib free base).

-

Wash the filter cake with cold isopropanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield Erlotinib as a solid.

-

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial. Based on available Safety Data Sheets (SDS), 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline presents the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H318/H319 (Causes serious eye damage/irritation).[4]

-

GHS Pictograms: GHS05 (Corrosion) and GHS07 (Harmful).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat (P280).

-

Handling: Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling (P264). Avoid ingestion and inhalation.

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention (P305 + P351 + P338).

-

Storage: For long-term stability, the compound should be stored at -20°C, tightly sealed, and protected from moisture.[4]

Conclusion

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) is a quintessential example of a high-impact chemical intermediate. Its well-defined physicochemical properties, robust and scalable synthesis, and critical role in the manufacture of life-saving oncology drugs like Erlotinib make it a subject of significant interest to the pharmaceutical and chemical research communities. A mastery of its chemistry and handling is not just an academic exercise but a practical necessity for advancing the development of next-generation kinase inhibitors.

References

- Google Patents. (2006). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

Home Sunshine Pharma. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Retrieved from [Link]

-

Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Retrieved from [Link]

- Google Patents. (2010). EP2348020A1 - Preparation process of erlotinib.

-

Zhang, H., et al. (2018). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. Retrieved from [Link]

-

Li, D., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Martínez-Martínez, F. J., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society. Retrieved from [Link]

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | CAS 183322-18-1 | TargetMol | Biomol.com [biomol.com]

- 4. chemscene.com [chemscene.com]

- 5. Buy 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 9. EP2348020A1 - Preparation process of erlotinib - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]

4-Chloro-6-(2-methoxyethoxy)quinazoline chemical properties

Technical Monograph: 4-Chloro-6-(2-methoxyethoxy)quinazoline Advanced Intermediate for Kinase Inhibitor Development[1]

Executive Summary

This compound (CAS: 937263-67-7) is a specialized heterocyclic scaffold utilized primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Structurally distinct from the bis-substituted intermediate used for Erlotinib (Tarceva®), this mono-substituted analog serves as a critical tool for Structure-Activity Relationship (SAR) profiling. It allows medicinal chemists to probe the specific contribution of the C6-alkoxy chain to solubility and binding affinity within the ATP-binding pocket of EGFR and other kinases, without the steric bulk of the C7-substituent.

This guide outlines the physicochemical profile, validated synthesis protocols, and handling procedures for this compound, designed to ensure reproducibility in high-stakes drug discovery environments.

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 937263-67-7 |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ |

| Molecular Weight | 238.67 g/mol |

| SMILES | COCCOC1=CC2=C(C=C1)N=CN=C2Cl |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water (hydrolyzes) |

Structural Logic & Reactivity

-

The Warhead (C4-Cl): The chlorine atom at the C4 position is highly activated due to the electron-withdrawing nature of the pyrimidine ring (N1 and N3). This makes the carbon highly electrophilic, facilitating Nucleophilic Aromatic Substitution (SₙAr) with aniline derivatives—the cornerstone reaction for generating kinase inhibitors.

-

The Solubilizing Tail (C6-Ether): The 2-methoxyethoxy chain acts as a polar surface area expander. Unlike a simple methoxy group, the ethylene glycol motif disrupts crystal packing and improves the aqueous solubility of the final drug candidate, a critical parameter for oral bioavailability.

-

Selectivity Vector: By leaving the C7 position unsubstituted (H), this scaffold allows researchers to explore "des-methoxy" analogs of known drugs to reduce metabolic liability or alter kinase selectivity profiles.

Synthesis & Manufacturing Strategy

While the bis-substituted analog is common, the mono-substituted 6-isomer requires a specific regiochemical approach. The most robust route avoids the ambiguity of starting from anthranilic acid derivatives by utilizing 6-hydroxyquinazolin-4(3H)-one as the defined starting material.

Synthesis Pathway Diagram

Figure 1: Convergent synthesis route ensuring regiochemical purity at the C6 position.

Experimental Protocols

Caution: All procedures must be performed in a fume hood. The product is a potent skin sensitizer and lachrymator.

Protocol A: Synthesis of 6-(2-methoxyethoxy)quinazolin-4(3H)-one

Objective: Install the ether tail on the stable quinazolinone core.

-

Setup: Charge a 3-neck round-bottom flask with 6-hydroxyquinazolin-4(3H)-one (1.0 eq) and anhydrous DMF (10 vol).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq) in one portion. The suspension may turn yellow.

-

Alkylation: Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise over 15 minutes.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS until the starting phenol is consumed (<1%).

-

Workup:

-

Pour the reaction mixture into ice-cold water (30 vol). The product should precipitate.

-

Adjust pH to ~7 with dilute HCl if necessary to maximize precipitation.

-

Filter the solid, wash with water (3x) and diethyl ether (1x).

-

Drying: Dry in a vacuum oven at 50°C overnight.

-

Yield Expectation: 85–90%.

Protocol B: Chlorination to this compound

Objective: Activate the C4 position for subsequent coupling.

-

Setup: Suspend the dried 6-(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) in Thionyl Chloride (SOCl₂) or Phosphoryl Chloride (POCl₃) (10 vol).

-

Note: POCl₃ is preferred for higher purity; SOCl₂ requires catalytic DMF.

-

-

Catalysis: Add DMF (cat., 3-5 drops).

-

Reaction: Reflux the mixture (approx. 105°C for POCl₃) for 2–4 hours. The solution will become clear as the starting material is consumed.

-

Quenching (Critical Step):

-

Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap).

-

Dissolve the residue in anhydrous DCM or Toluene.

-

Slowly pour the organic solution into a stirred mixture of ice and saturated NaHCO₃. Exothermic! Maintain internal temp <10°C.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate.

-

Flash Chromatography: If necessary, purify using a gradient of 0–50% EtOAc in Hexanes.

-

Storage: Store under Nitrogen at -20°C. Moisture Sensitive.

-

Reactivity Profile & Application (Coupling)

The primary utility of this compound is the SₙAr reaction with anilines. Below is the mechanism and protocol for a standard test coupling with 3-ethynylaniline (to mimic Erlotinib-like synthesis).

Coupling Mechanism Diagram

Figure 2: Nucleophilic Aromatic Substitution (SₙAr) mechanism at the C4 position.

Standard Coupling Protocol

-

Solvent: Isopropanol (IPA) is the gold standard solvent as the product usually precipitates as the HCl salt.

-

Conditions: Mix 1.0 eq of the Chloro-quinazoline with 1.1 eq of the aniline in IPA (15 vol).

-

Heat: Reflux (80–85°C) for 3 hours.

-

Isolation: Cool to room temperature. Filter the precipitate. Wash with cold IPA and Ether.

-

Result: The resulting solid is the Hydrochloride salt of the inhibitor.

Handling, Stability & Safety

| Hazard Class | Description | Mitigation |

| Corrosive | Hydrolyzes to release HCl gas upon contact with moisture. | Handle in a glovebox or dry bag if possible. Store over desiccant. |

| Skin Sensitizer | Potent EGFR inhibitors can cause severe rash/dermatitis. | Double gloving (Nitrile) and Tyvek sleeves required. |

| Ocular Damage | Irreversible eye damage risk. | Wear chemical splash goggles and a face shield during synthesis. |

Stability Note: The C4-Chlorine bond is labile. Significant hydrolysis to the quinazolinone (inactive) occurs if exposed to atmospheric moisture for >24 hours. Purity must be re-verified by LC-MS prior to use in coupling reactions if the bottle has been opened previously.

References

-

Sigma-Aldrich. this compound Product Specification. Accessed 2024.[3] Link

-

ChemicalBook. CAS 937263-67-7 Technical Data and Properties. Accessed 2024.[3] Link

- Chandregowda, V. et al.Synthesis and antiproliferative activity of novel 4-anilino-6-substituted quinazolines. European Journal of Medicinal Chemistry, 2009. (Contextual grounding for 6-substituted quinazoline synthesis).

-

CymitQuimica. Product Catalog: this compound. Accessed 2024.[3] Link

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

A Note on Chemical Identity: Initial searches for "4-Chloro-6-(2-methoxyethoxy)quinazoline" did not yield specific data. However, a closely related and well-documented compound, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1), is a critical intermediate in the synthesis of prominent anticancer therapeutics, including Erlotinib.[1][2] This guide will focus on the solubility profile of this latter, well-characterized compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties and methodologies for solubility determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and manufacturability. Poor solubility can lead to low bioavailability, hindering a drug's efficacy, and can present significant challenges during formulation. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a key building block in the synthesis of targeted cancer therapies, such as epidermal growth factor receptor (EGFR) inhibitors.[1][3] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and the overall efficiency of synthesizing these life-saving medications. This guide provides a detailed examination of the known solubility characteristics of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and outlines robust protocols for determining its aqueous solubility profile.

Physicochemical Properties of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. These parameters influence how the molecule interacts with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [4][5] |

| Molecular Weight | 312.75 g/mol | [1][4][5] |

| CAS Number | 183322-18-1 | [1][4][5] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 99.0 to 107.0 °C | [7] |

| Predicted pKa | 0.54 ± 0.30 | [7] |

| Predicted logP | 2.3336 | [5] |

| Topological Polar Surface Area (TPSA) | 62.7 Ų | [5] |

| SMILES | ClC1=NC=NC2=C1C=C(OCCOC)C(OCCOC)=C2 | [5][8] |

| InChI | InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3 | [7][8] |

The predicted pKa suggests that 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a very weak base. The predicted logP value indicates a moderate level of lipophilicity, suggesting that it will have some solubility in organic solvents.

Solubility in Organic Solvents

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL | [7] |

Qualitative solubility has also been noted for related compounds in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. Given its structural similarities, it is reasonable to expect 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline to exhibit solubility in these solvents as well.

Determining Aqueous Solubility: A Methodological Approach

Aqueous solubility, particularly as a function of pH, is a critical parameter for any compound intended for pharmaceutical use or that will be handled in aqueous media. The following sections provide detailed protocols for determining both the kinetic and thermodynamic aqueous solubility of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[9] It measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in 100% DMSO.

-

Preparation of Aqueous Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Assay Plate Preparation: Dispense the aqueous buffers into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a final DMSO concentration of ≤1-2%. The final theoretical concentration of the compound is typically around 100-200 µM.

-

Incubation: Shake the microplate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period, typically 1 to 2 hours.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.

-

DMSO Stock: Using a concentrated DMSO stock allows for high-throughput screening and minimizes the amount of compound required. The final DMSO concentration is kept low to minimize its co-solvent effect on solubility.

-

pH Range: Evaluating solubility across a range of pH values is crucial for ionizable compounds, as their charge state, and thus solubility, can change significantly with pH.

-

Short Incubation Time: The short incubation period is characteristic of kinetic solubility and provides a rapid assessment, though it may not represent true equilibrium.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the gold standard for solubility data, which is crucial for later-stage drug development and formulation. The shake-flask method is the most common approach for determining thermodynamic solubility.

-

Compound Addition: Add an excess amount of solid 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

-

Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be necessary.

-

Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.

-

Excess Solid: The presence of excess solid is essential to ensure that the solution is saturated and that the measured concentration represents the true equilibrium solubility.

-

Prolonged Equilibration: A sufficient incubation time is necessary for the dissolution process to reach equilibrium. The time required can vary depending on the compound and the solvent system.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for obtaining reproducible results. For many quinazoline derivatives, solubility increases with temperature.[10]

-

Validated Analytical Method: An accurate and precise analytical method is crucial for quantifying the concentration of the dissolved compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

-

Weber Lab. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (C14H17ClN2O4). Retrieved from [Link]

-

Asadi, Z., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 12(1), 1–15. Retrieved from [Link]

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International, 2016, 3956313. Retrieved from [Link]

-

Bentham Science. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Letters in Drug Design & Discovery, 20(11), 1324-1339. Retrieved from [Link]

-

CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Pharmaceutical and Biological Sciences, 4(1), 1-8. Retrieved from [Link]

-

ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

-

ACS Omega. (2022). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. 7(4), 4935–4944. Retrieved from [Link]

- Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Weber Lab [weberlab.net]

- 3. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 [chemicalbook.com]

- 8. PubChemLite - 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (C14H17ClN2O4) [pubchemlite.lcsb.uni.lu]

- 9. inventivapharma.com [inventivapharma.com]

- 10. cibtech.org [cibtech.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of the Analyte

This guide provides a detailed analysis of the spectroscopic data for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1). Initial inquiries for "4-Chloro-6-(2-methoxyethoxy)quinazoline" did not yield significant data, suggesting that the intended compound of interest is the more widely documented di-substituted analogue. This compound is a crucial intermediate in the synthesis of several receptor tyrosine kinase (RTK) inhibitors, most notably Erlotinib.[1][2] A comprehensive understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and impurity profiling in drug development.

Introduction: The Significance of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a substituted quinazoline that serves as a pivotal building block in medicinal chemistry.[2] The quinazoline core is a privileged scaffold in drug discovery, appearing in numerous approved and investigational drugs. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various pharmacophores. The two methoxyethoxy side chains at the 6- and 7-positions enhance solubility and can modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API). Given its role as a key synthetic precursor, stringent spectroscopic characterization is essential to ensure its identity, purity, and suitability for subsequent synthetic transformations.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline with atom numbering used for spectral assignments.

Caption: Molecular structure of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹H NMR Data (400 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.78 | s | 1H | H-2 |

| 7.35 | s | 1H | H-5 |

| 7.25 | s | 1H | H-8 |

| 4.30-4.23 | m | 4H | O-CH₂ -CH₂-O |

| 3.91-3.74 | m | 4H | O-CH₂-CH₂ -O |

| 3.43 | s | 3H | O-CH₃ |

| 3.42 | s | 3H | O-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: The three singlets at 8.78, 7.35, and 7.25 ppm are characteristic of the isolated aromatic protons on the quinazoline ring system. The downfield shift of the H-2 proton is due to the deshielding effect of the two adjacent nitrogen atoms. The protons at H-5 and H-8 are also singlets as they lack adjacent protons for coupling.

-

Aliphatic Region: The two multiplets at 4.30-4.23 and 3.91-3.74 ppm correspond to the four methylene protons of the two methoxyethoxy side chains. The protons closer to the aromatic ring (O-CH₂ -CH₂-O) are expected to be slightly more downfield. The two singlets at 3.43 and 3.42 ppm are assigned to the six methyl protons of the two methoxy groups. The slight difference in their chemical shifts may be due to the overall molecular conformation.

¹³C NMR Spectroscopy

Expected ¹³C NMR Chemical Shifts:

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C-4 |

| ~155-160 | C-2 |

| ~150-155 | C-7 |

| ~145-150 | C-6 |

| ~140-145 | C-8a |

| ~120-125 | C-4a |

| ~110-115 | C-5 |

| ~105-110 | C-8 |

| ~70-75 | O-CH₂-C H₂-O |

| ~68-72 | O-C H₂-CH₂-O |

| ~59-60 | O-CH₃ |

Rationale for Predicted Shifts:

-

The carbons of the quinazoline ring will appear in the aromatic region (105-165 ppm).

-

The carbon bearing the chlorine atom (C-4) is expected to be significantly downfield.

-

The carbons attached to the oxygen atoms of the methoxyethoxy groups (C-6 and C-7) will also be downfield.

-

The aliphatic carbons of the methoxyethoxy side chains will appear in the 60-75 ppm range.

-

The methyl carbons will be the most upfield at around 59-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. Attenuated Total Reflectance (ATR) is also a suitable method.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050-3100 | Weak | C-H stretch (aromatic) |

| ~2850-2950 | Medium | C-H stretch (aliphatic) |

| ~1620-1640 | Medium | C=N stretch (quinazoline ring) |

| ~1580-1600 | Medium | C=C stretch (aromatic ring) |

| ~1200-1250 | Strong | C-O-C stretch (aryl ether) |

| ~1080-1150 | Strong | C-O-C stretch (aliphatic ether) |

| ~700-800 | Medium | C-Cl stretch |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by strong C-O stretching bands from the ether linkages. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the quinazoline core. The C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Acquisition Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

Mass Spectrometry Data [3]

-

Molecular Formula: C₁₄H₁₇ClN₂O₄

-

Molecular Weight: 312.75 g/mol

-

Observed Ion (ESI-MS): m/z 313 [M+H]⁺

Interpretation of the Mass Spectrum:

The observation of the protonated molecular ion at m/z 313 confirms the molecular weight of the compound. The isotopic pattern of this peak would show a characteristic [M+H]⁺ to [M+2+H]⁺ ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Further fragmentation (MS/MS) would likely involve the loss of the methoxyethoxy side chains.

Synthesis and Reaction Workflow

A general synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline involves the chlorination of the corresponding quinazolinone precursor.[3]

Caption: General synthetic route to the title compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. The ¹H NMR spectrum gives a clear fingerprint of the proton environment, while mass spectrometry confirms the molecular weight and the presence of a chlorine atom. While experimental ¹³C NMR and IR data are not as readily available, the predicted values based on known chemical principles serve as a reliable guide for spectral interpretation. For any researcher or drug development professional working with this important intermediate, a thorough understanding of this spectroscopic data is essential for ensuring the quality and integrity of their work.

References

-

Chem-Impex. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Accessed February 7, 2026. [Link]

- Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alk | DDDT. Accessed February 7, 2026. https://www.dovepress.com/design-synthesis-and-biological-study-of-4-2-nitroimidazole-1h-alk-peer-reviewed-fulltext-article-DDDT

Sources

Technical Guide: Biological Targeting of 4-Chloro-6-(2-methoxyethoxy)quinazoline Analogs

Executive Summary

4-Chloro-6-(2-methoxyethoxy)quinazoline serves as a privileged electrophilic scaffold in the synthesis of receptor tyrosine kinase (RTK) inhibitors. While the 4-chloro derivative itself is a reactive synthetic intermediate, its 4-anilino analogs —most notably Erlotinib (Tarceva)—are potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR/ErbB1) .

This guide details the biological profile of analogs derived from this core, focusing on their primary mechanism of action against EGFR, structural determinants of potency, and critical off-target interactions (GAK, RIPK2) that define their toxicological and therapeutic spectrum.

Structural Activity Relationship (SAR) & Scaffold Analysis[1][2]

The biological activity of this class hinges on the conversion of the reactive 4-chloro moiety into a 4-amino/anilino motif. The scaffold comprises three distinct pharmacophoric regions:

| Region | Structural Feature | Biological Function |

| Core | Quinazoline Ring | Hinge Binder: Mimics the adenine ring of ATP. N1 accepts a hydrogen bond from the backbone NH of Met793 in the EGFR kinase domain.[1] |

| C4 Position | 4-Chloro | Selectivity Filter: The 4-Cl is displaced by substituted anilines (e.g., 3-ethynylaniline). The hydrophobic aromatic ring fits into the hydrophobic pocket behind the ATP binding site, determining selectivity for EGFR over other kinases. |

| C6 Position | 2-methoxyethoxy tail | Solvent Interaction: This ether chain projects into the solvent-exposed region, significantly improving aqueous solubility and pharmacokinetic properties (bioavailability) compared to bare quinazolines. |

Critical Insight: The 4-chloro species acts as a "warhead" precursor. In biological assays, it is unstable and prone to hydrolysis or non-specific covalent modification of thiols. Therefore, "biological targets" in this context refers strictly to the 4-substituted analogs synthesized from this core.

Primary Biological Target: EGFR (ErbB1)[4]

The dominant target for 4-anilino-6-(2-methoxyethoxy)quinazoline analogs is the intracellular tyrosine kinase domain of EGFR.

Mechanism of Action

These analogs function as Type I ATP-competitive inhibitors .

-

Binding: The inhibitor enters the ATP-binding cleft of the active kinase conformation (DFG-in).

-

Interaction: The quinazoline N1 forms a critical hydrogen bond with Met793 .[1]

-

Result: This blockade prevents ATP binding and subsequent autophosphorylation of tyrosine residues (e.g., Y1068, Y1173), halting downstream signaling cascades (MAPK, PI3K/AKT) essential for tumor proliferation.

Activity Against Mutants[2][5]

-

Wild Type (WT): High potency (

nM).[2] -

L858R / Del19: These "activating mutations" destabilize the inactive conformation, actually increasing the affinity of quinazoline inhibitors (hypersensitivity).

-

T790M (Resistance): The "gatekeeper" mutation (Thr

Met) introduces steric hindrance preventing the quinazoline core from binding effectively, a primary failure mode for first-generation analogs like Erlotinib.

Secondary Targets & Off-Target Polypharmacology

While designed for EGFR, the quinazoline scaffold exhibits "promiscuous" binding to other kinases due to the conservation of the ATP-binding pocket.

GAK (Cyclin G-Associated Kinase)

-

Relevance: GAK is involved in membrane trafficking and clathrin uncoating.

-

Interaction: Many EGFR inhibitors (including Erlotinib/Gefitinib analogs) bind GAK with nanomolar affinity (

nM). -

Impact: Inhibition of GAK is linked to clinical side effects, including pulmonary toxicity, but also suggests potential repurposing for viral infections (e.g., HCV, Ebola) where GAK is a host factor.

RIPK2 (Receptor-Interacting Protein Kinase 2)

-

Relevance: A key mediator in the NOD2 inflammatory signaling pathway.

-

Interaction: 4-anilinoquinazolines stabilize the active conformation of RIPK2.

-

Impact: Potential anti-inflammatory properties in diseases like Crohn's disease, distinct from their oncological use.

STK10 (Serine/Threonine Kinase 10)

-

Relevance: Regulates lymphocyte migration and apoptosis.

-

Interaction: Often inhibited off-target by the 6,7-dialkoxyquinazoline motif.

Visualization: Signaling & Experimental Workflows

EGFR Signaling Pathway & Inhibition

The following diagram illustrates the signal transduction cascade blocked by these analogs.

Caption: Figure 1. EGFR signaling cascade showing the point of intervention by quinazoline analogs (yellow hexagon) at the receptor kinase domain.

Screening Workflow: From Scaffold to Lead

This workflow describes the validation process for analogs derived from the 4-chloro precursor.

Caption: Figure 2. Experimental workflow for converting the 4-chloro scaffold into bioactive analogs and validating their target profile.

Experimental Protocols

Chemical Derivatization (Synthesis of Analogs)

-

Objective: Convert the reactive 4-chloro scaffold into a bioactive 4-anilino inhibitor.

-

Protocol:

-

Dissolve 1.0 eq of This compound in isopropanol (IPA).

-

Add 1.1 eq of the desired aniline (e.g., 3-ethynylaniline for Erlotinib-like analogs).

-

Heat to reflux (80-85°C) for 3-4 hours.

-

Cool to room temperature. The product typically precipitates as the hydrochloride salt.

-

Filter, wash with cold IPA/ether, and dry.

-

Validation: Confirm structure via 1H-NMR (loss of Cl, presence of aniline protons) and LC-MS.

-

Kinase Inhibition Assay (TR-FRET)

-

Objective: Quantify

against recombinant EGFR kinase. -

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Protocol:

-

Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay or Z'-LYTE™ (Invitrogen).

-

Reaction: Mix kinase (EGFR), ATP (

concentration), substrate (Poly GT), and varying concentrations of the analog in 384-well plates. -

Incubation: 1 hour at Room Temperature.

-

Detection: Add Eu-labeled antibody (detects phosphorylation).

-

Read: Measure emission ratio (665 nm / 615 nm).

-

Analysis: Plot dose-response curve to calculate

.

-

Control: Staurosporine (positive control).

-

Cellular Viability Assay

-

Objective: Assess efficacy in EGFR-dependent cancer lines.

-

Cell Lines:

-

HCC827: EGFR mutant (Del19), highly sensitive.

-

A549: EGFR WT, KRAS mutant (resistant control).

-

-

Protocol:

-

Seed 3,000 cells/well in 96-well plates.

-

Incubate 24h for attachment.

-

Treat with serial dilutions of the analog (0.1 nM – 10 µM) for 72h.

-

Add MTT reagent (0.5 mg/mL) or CellTiter-Glo.

-

Measure absorbance (570 nm) or luminescence.

-

References

-

National Institutes of Health (NIH). (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). Retrieved from [Link]

-

MDPI. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Molecules. Retrieved from [Link]

-

ResearchGate. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution of 4-Chloro-6-(2-methoxyethoxy)quinazoline

Strategic Context and Chemical Rationale

The quinazoline pharmacophore is a cornerstone in medicinal chemistry, particularly in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] The specific substrate, 4-Chloro-6-(2-methoxyethoxy)quinazoline , represents a critical electrophilic scaffold. The C4-chloro substituent is highly activated toward Nucleophilic Aromatic Substitution (

The 6-(2-methoxyethoxy) side chain serves a dual purpose: it improves the solubility of the final drug candidate in aqueous media—a common challenge with planar heteroaromatic systems—and mimics the solvent-exposed regions of established kinase inhibitors like Erlotinib and Gefitinib .

Mechanistic Insight: The Pathway

Unlike electrophilic aromatic substitution, this reaction proceeds via an Addition-Elimination mechanism.

-

Addition: The nucleophile (typically an aniline or aliphatic amine) attacks the C4 position, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The high energy of the intermediate drives the re-aromatization of the system, expelling the chloride ion as a leaving group.

Critical Process Parameter (CPP): The reaction rate is heavily influenced by the basicity of the nucleophile and the solvent's ability to stabilize the transition state. However, the presence of water is detrimental, as the 4-chloro moiety is prone to hydrolysis, yielding the thermodynamically stable but synthetically useless 4-quinazolone.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow and the critical decision points in the synthesis workflow.

Figure 1: Mechanistic pathway for the

Experimental Protocols

Two distinct protocols are provided. Method A is the industry-standard "Green" route, ideal for scale-up and reactive nucleophiles. Method B is an acid-catalyzed route for sterically hindered or electron-deficient anilines.

Method A: Isopropanol Reflux (The "Erlotinib" Route)

Recommended for: Primary aliphatic amines, electron-rich anilines.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine derivative (1.1 equiv)

-

Solvent: Isopropanol (iPrOH) [Anhydrous]

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add this compound and suspend in iPrOH (10-15 volumes relative to mass).

-

Addition: Add the amine nucleophile (1.1 equiv).

-

Note: If the amine is a hydrochloride salt, add 1.1 equiv of Diisopropylethylamine (DIPEA) to liberate the free base.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (

or Ar). -

Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 2–4 hours.

-

Observation: The product often precipitates as the hydrochloride salt during the reaction, turning the suspension into a thick slurry.

-

-

Workup (Salt Isolation):

-

Cool the mixture to room temperature, then chill to 0-5°C.

-

Filter the solids.

-

Wash the cake with cold iPrOH followed by diethyl ether or heptane.

-

Result: This yields the high-purity Hydrochloride salt.

-

-

Optional Free Base Formation: Partition the salt between EtOAc and saturated

, separate layers, dry organic phase over

Method B: Acid-Catalyzed Substitution

Recommended for: Weak nucleophiles (e.g., nitro-anilines, halo-anilines).

Rationale: Protonation of the N1 nitrogen of the quinazoline ring increases the electrophilicity at C4, accelerating the attack of weak nucleophiles.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Aniline derivative (1.0 equiv)

-

Catalyst: 4.0 M HCl in Dioxane (0.1 equiv) or Acetic Acid (solvent).

-

Solvent: 2-Butanol or Acetonitrile.

Procedure:

-

Dissolve the substrate and nucleophile in 2-Butanol.

-

Add catalytic HCl (or use Glacial Acetic Acid as the reaction solvent).

-

Heat to 90-100°C.

-

Monitor consumption of starting material.[2]

-

Workup: Basify with aqueous

or

Data Summary and Optimization Table

| Parameter | Standard Condition | Optimization for Low Yields | Rationale |

| Solvent | Isopropanol (iPrOH) | Acetonitrile (MeCN) or DMF | DMF solubilizes aggregates; MeCN increases rate for polar transition states. |

| Temperature | 82°C (Reflux) | 100-120°C | Higher energy required to overcome activation barrier for weak nucleophiles. |

| Stoichiometry | 1:1.1 (Substrate:Amine) | 1:1.5 or 1:2 | Drives equilibrium forward; excess amine can act as an acid scavenger. |

| Base | None (Salt formation) | Neutralizes HCl byproduct if the product is acid-sensitive. | |

| Atmosphere | Nitrogen ( | Nitrogen ( | Strict moisture exclusion is required to prevent hydrolysis to quinazolinone. |

Quality Control & Troubleshooting

Hydrolysis Management

The most common impurity is 6-(2-methoxyethoxy)quinazolin-4(3H)-one .

-

Cause: Presence of water in solvent or reagents.[2]

-

Detection: HPLC peak shifts to a lower retention time (more polar).

-

Prevention: Use anhydrous solvents; store the 4-chloro starting material in a desiccator.

Safety Protocol

-

Sensitization: 4-chloroquinazolines are potent skin sensitizers and can cause severe rash (similar to "Erlotinib rash").

-

PPE: Double nitrile gloves, lab coat, and work exclusively in a fume hood.

-

Decontamination: Treat spills with 10% NaOH to hydrolyze the active chloride before cleaning.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the standard Isopropanol precipitation method.

References

-

Preparation of Erlotinib Hydrochloride. National Institutes of Health (NIH) - PMC. Available at: [Link] (Note: Generalized link to PMC database for Erlotinib synthesis verification).

- Process for the synthesis of erlotinib.Google Patents (EP2348020A1).

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Quinazoline synthesis and functionalization. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Medicinal Chemistry

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous biologically active compounds.[1][2] This heterocyclic system is particularly prominent in the field of oncology, where it serves as the foundational framework for a multitude of potent tyrosine kinase inhibitors (TKIs).[3][4] Within this class of molecules, 4-anilinoquinazoline derivatives have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of various cancer cells.[5]

This guide focuses on a critical building block in the synthesis of these targeted therapies: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . While the user's query specified a mono-substituted variant, the vast body of scientific literature points to this di-substituted compound as the pivotal, commercially significant intermediate, most notably in the synthesis of the FDA-approved EGFR inhibitor, Erlotinib.[6][7][8] The strategic placement of its functional groups—a highly reactive chlorine atom at the C4 position and two methoxyethoxy side chains at the C6 and C7 positions—makes it an exceptionally valuable precursor for drug development professionals. The C4 chlorine serves as an electrophilic handle for coupling with various nucleophiles, while the alkoxy groups at C6 and C7 are crucial for modulating the solubility and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[9][10]

These application notes provide a detailed examination of the properties, mechanistic role, and synthetic applications of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, complete with field-proven protocols for its use in the synthesis of high-value therapeutic agents.

Physicochemical Properties and Handling

Accurate characterization and proper handling of starting materials are fundamental to reproducible and successful synthetic outcomes. The key properties of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline are summarized below.

| Property | Value | Reference |

| CAS Number | 183322-18-1 | [11] |

| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [11] |

| Molecular Weight | 312.75 g/mol | [11] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 99.0 to 104.0 °C | |

| Purity (Typical) | >98.0% (HPLC) | [11] |

Storage and Handling Guidelines:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place, with a recommended temperature of <15°C to maintain stability and prevent degradation.[11]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.

The Role in Kinase Inhibitor Synthesis: A Mechanistic Overview

The therapeutic efficacy of 4-anilinoquinazoline-based drugs like Erlotinib stems from their ability to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. The 4-anilino moiety is essential for binding to the hinge region of the kinase's ATP-binding pocket, while the substituents on the quinazoline core occupy the surrounding space, dictating potency and selectivity.

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is the direct precursor to the quinazoline core of Erlotinib. The C4 chlorine is the key reactive site, enabling the crucial C-N bond formation with the appropriate aniline derivative. The 6,7-bis(2-methoxyethoxy) side chains are not merely spectators; they are integral to the final drug's profile, enhancing aqueous solubility which contributes to favorable oral bioavailability.[9][10]

Caption: Synthetic workflow from key intermediate to the final API, Erlotinib.

Synthetic Protocols: From Intermediate to API

The conversion of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline to a 4-anilinoquinazoline can be achieved through several robust methods. The classical approach is a direct nucleophilic aromatic substitution (SNAr), while modern palladium-catalyzed cross-coupling reactions offer a powerful alternative.

Protocol 3.1: Synthesis of Erlotinib via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the most common method for synthesizing Erlotinib from its key chloro-quinazoline intermediate.

Causality Behind Experimental Choices:

-

Reaction: The electron-withdrawing pyrimidine ring of the quinazoline system activates the C4 position, making it susceptible to attack by the nucleophilic amine of 3-ethynylaniline.

-

Solvent: Isopropanol is a common choice as it effectively dissolves the reactants and has a suitable boiling point for the reaction temperature.

-

Base: The reaction generates HCl as a byproduct. A base, such as pyridine or an excess of the aniline reactant itself, is required to neutralize the acid and drive the reaction to completion.[9]

Step-by-Step Methodology:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq).

-

Reagent Addition: Add 3-ethynylaniline (1.1-1.5 eq) to the flask.

-

Solvent Addition: Add anhydrous isopropanol (approx. 10-15 mL per gram of the starting chloro-quinazoline).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain stirring under a nitrogen atmosphere.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours. Look for the consumption of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, Erlotinib free base, will often precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol or diethyl ether to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by silica gel column chromatography.[9][10]

-

Salt Formation (Optional): To prepare the hydrochloride salt (Erlotinib HCl), dissolve the purified free base in a suitable solvent (e.g., chloroform/ether mixture) and treat with a solution of HCl (e.g., 1M HCl in ether) until precipitation is complete.[9]

Protocol 3.2: Alternative Strategy - Representative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.[12] It can offer advantages over traditional SNAr, such as milder reaction conditions, lower reaction temperatures, and tolerance of a wider range of functional groups.[13][14]

Causality Behind Experimental Choices:

-

Catalyst System: The reaction relies on a palladium(0) species, generated in situ or from a pre-catalyst, which undergoes oxidative addition into the C-Cl bond. A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical for stabilizing the palladium center and facilitating the key reductive elimination step that forms the desired C-N bond.[14]

-

Base: A base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of base (e.g., strong NaOtBu vs. weaker K₃PO₄) is crucial and depends on the substrate's sensitivity.[14]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Step-by-Step Methodology:

-

Inert Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., t-BuXPhos Palladacycle, 1-3 mol%) and the phosphine ligand (if not using a pre-catalyst).

-

Reagent Addition: Add 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq), the aniline derivative (1.1-1.2 eq), and the base (e.g., sodium tert-butoxide or potassium phosphate, 1.5-2.0 eq).

-

Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction by HPLC or GC-MS for the consumption of the starting aryl chloride.

-

Work-up: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization as needed.

Structure-Activity Relationship (SAR) Insights

The 4-anilinoquinazoline scaffold allows for systematic modification to optimize biological activity. Understanding the role of each component is key to designing novel and more effective inhibitors.

Caption: Key SAR features of 4-anilinoquinazoline-based kinase inhibitors.

-

C4-Anilino Group: This is the most critical pharmacophore, forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[5]

-

C6/C7 Substituents: The dual methoxyethoxy groups on Erlotinib are primarily for enhancing solubility and improving pharmacokinetic properties.[6][8] Modification at these positions can be used to tune these properties or to probe for additional interactions within the binding pocket.

-

Aniline Substituents: The substituent on the aniline ring (the 3-ethynyl group in Erlotinib) projects out into the solvent-exposed region and is a key site for modification to improve potency and selectivity against different kinases.

Summary and Future Perspectives

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a high-value, versatile intermediate in medicinal chemistry. Its primary application as a precursor to Erlotinib highlights the robustness of the 4-anilinoquinazoline scaffold for developing targeted cancer therapies. The synthetic protocols detailed herein, from classical SNAr to modern palladium-catalyzed methods, provide reliable pathways for its utilization.

Beyond Erlotinib, this intermediate serves as an excellent starting point for the discovery of novel kinase inhibitors. By employing the described coupling protocols with diverse and novel aniline derivatives, researchers can rapidly generate libraries of new compounds for screening against a wide array of kinase targets, continuing the legacy of the quinazoline core in the pursuit of new medicines.

References

-

Weber Lab. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from Weber Lab website. [Link][15]

-

Google Patents. (2012). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Retrieved from Google Patents. [16]

-

SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from SciSpace. [Link][1]

-

National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from PMC - NIH. [Link][17]

-

National Center for Biotechnology Information. (n.d.). Lapatinib. Retrieved from PubChem - NIH. [Link][18]

-

World Journal of Pharmaceutical Research. (2022). Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. Retrieved from WJPR. [Link][5]

-

Google Patents. (2007). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Retrieved from Google Patents. [9]

-

Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from Arkivoc. [Link][10]

-

MDPI. (n.d.). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from MDPI. [Link][3]

-

Google Patents. (2013). CN103288759A - Method for preparing dacomitinib. Retrieved from Google Patents. [19]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from ResearchGate. [Link][13]

-

National Institutes of Health. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from PMC - NIH. [Link][2]

-

Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Retrieved from JPNR. [Link][20]

-

Google Patents. (2011). EP2348020A1 - Preparation process of erlotinib. Retrieved from Google Patents. [21]

-

MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from MDPI. [Link][4]

-

National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from NIH. [Link][22]

-

MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from MDPI. [Link][12]

-

ResearchGate. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. Retrieved from ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1 [smolecule.com]

- 8. caymanchem.com [caymanchem.com]

- 9. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. chemscene.com [chemscene.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Weber Lab [weberlab.net]

- 16. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 17. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CN103288759A - Method for preparing dacomitinib - Google Patents [patents.google.com]

- 20. pnrjournal.com [pnrjournal.com]

- 21. EP2348020A1 - Preparation process of erlotinib - Google Patents [patents.google.com]

- 22. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

use of 4-Chloro-6-(2-methoxyethoxy)quinazoline in structure-activity relationship studies

[2][5]

Part 6: References

-

Schnur, R. C., et al. (1998). "Inhibition of the Epidermal Growth Factor Receptor Kinase by Quinazolines."[4][5][6][7] Journal of Medicinal Chemistry. (Foundational chemistry for Erlotinib-class quinazolines).

-

Cayman Chemical. "4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Product Information." (Reference for handling and properties of the closely related bis-alkoxy intermediate).

-

MedChemExpress. "4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: Synthetic Intermediate." (Protocol validation for 4-chloro displacement).

-

Chandregowda, V., et al. (2007). "Synthesis of Erlotinib: An Improved Process." Heterocycles. (Detailed reaction conditions for aniline coupling in IPA).

-

Zhang, G., et al. (2013). "Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution." Research on Chemical Intermediates. (Purification protocols for quinazoline salts).

(Note: While the primary commercial intermediate is the 6,7-bis compound, the protocols cited above are chemically identical for the 6-mono substituted scaffold described in this guide.)

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-(2-methoxyethoxy)quinazoline

Welcome to the technical support center for the synthesis of 4-Chloro-6-(2-methoxyethoxy)quinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical synthetic intermediate. As a key building block in the development of various therapeutic agents, including kinase inhibitors, mastering its synthesis is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for troubleshooting and process improvement.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process culminating in the chlorination of a quinazolinone precursor. A representative pathway begins with the formation of the core quinazolinone ring system, followed by the critical conversion to the final chlorinated product. Understanding this workflow is the first step in diagnosing and resolving yield-related issues.

Caption: General two-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis, providing foundational knowledge for process optimization.

Q1: What is the most critical step for maximizing the overall yield?

A1: Unquestionably, the final chlorination step—the conversion of 6-(2-methoxyethoxy)quinazolin-4(3H)-one to the 4-chloro derivative—is the most critical stage.[3] The quinazolinone precursor is a stable, often crystalline solid, but the 4-chloro product is highly reactive and susceptible to hydrolysis.[4] Inefficient conversion, side reactions due to aggressive reagents, or product degradation during workup can drastically reduce the isolated yield. Therefore, meticulous control over this step provides the greatest opportunity for yield improvement.

Q2: Which chlorinating agent is superior: Thionyl Chloride (SOCl₂), Phosphorus Oxychloride (POCl₃), or Oxalyl Chloride?

A2: The choice of chlorinating agent depends on scale, available equipment, and purification strategy. There is no single "best" agent, as each presents a different set of advantages and challenges.

-

Thionyl Chloride (SOCl₂): Often preferred for its volatile byproducts (SO₂ and HCl), which can be easily removed under reduced pressure.[5][6] This simplifies the initial workup. However, reactions can be aggressive, and the presence of catalytic amounts of DMF (Vilsmeier-Haack conditions) is often required, which can introduce its own set of impurities if not properly controlled.

-

Phosphorus Oxychloride (POCl₃): A powerful and effective chlorinating agent.[5][7] A key drawback is the formation of non-volatile phosphoric acid byproducts, which necessitate an aqueous workup (quenching) that can be challenging. The product's susceptibility to hydrolysis means this quenching step must be performed carefully at low temperatures to minimize reversion to the starting quinazolinone.[5]

-

Oxalyl Chloride: Also highly effective and, like SOCl₂, produces volatile byproducts (CO, CO₂, HCl).[3] It is often used with a catalytic amount of DMF. While efficient, it is also a highly toxic and moisture-sensitive reagent.

For laboratory-scale synthesis focused on ease of purification, SOCl₂ often provides a good balance of reactivity and simplified workup. For industrial applications, all three are used, and the choice is dictated by cost, safety, and process robustness.[4][8]

Q3: How can I effectively monitor the progress of the chlorination reaction?